ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a chromene-based derivative characterized by a central 4-oxo-4H-chromen scaffold. At the 3-position, it bears an oxybenzoate ester (ethyl 4-oxybenzoate), while the 7-position is substituted with a (2-methylpropanoyl)oxy (isobutyryloxy) ester group. The compound’s molecular formula is C22H20O6, with a molar mass of 380.39 g/mol .
Properties
IUPAC Name |
ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYBMJDOTXWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the 2-Methylpropanoyl Group: This step involves the esterification of the chromen-4-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Etherification with Benzoic Acid: The final step involves the etherification of the intermediate product with ethyl 4-hydroxybenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The ester and ether linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The ester and ether linkages may also play a role in its biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric Effects : The tert-butoxy group in introduces significant steric bulk, likely reducing metabolic degradation but impairing aqueous solubility.
- Reactivity : The allyl ether in may undergo oxidation or conjugation reactions, unlike the stable esters in other analogs.
Ester Group Variations
The choice of ester (ethyl, propyl, methyl) affects lipophilicity and metabolic stability:
Key Observations :
- Larger esters (e.g., propyl in ) increase lipophilicity (higher LogP), favoring membrane permeability but risking slower excretion.
Crystallographic and Structural Analysis
Tools like SHELXL and Mercury are critical for resolving chromene derivatives’ crystal structures. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
